Methyl 2-chloro-3,5-dinitrobenzoate synthesis protocol
Methyl 2-chloro-3,5-dinitrobenzoate synthesis protocol
An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-3,5-dinitrobenzoate
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of methyl 2-chloro-3,5-dinitrobenzoate is most effectively achieved through a two-stage process. The strategy involves the initial, vigorous dinitration of a commercially available starting material, 2-chlorobenzoic acid, to yield the key intermediate, 2-chloro-3,5-dinitrobenzoic acid. This intermediate is then subjected to a classic Fischer esterification to yield the final product. This bifurcated approach allows for the purification of the intermediate, ensuring a higher purity final product and a more controlled overall synthesis.
The logical flow of this synthesis is depicted below.
Caption: Overall synthetic workflow from starting material to final product.
Part I: Synthesis of 2-Chloro-3,5-dinitrobenzoic Acid
This initial stage is the most chemically aggressive part of the synthesis. It leverages the power of mixed acid nitration to overcome the deactivating effects of the chloro and carboxylic acid groups on the aromatic ring.
Principle and Mechanism of Dinitration
The core of this reaction is electrophilic aromatic substitution.[1] A mixture of concentrated sulfuric acid and fuming nitric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[2]
Step A: Generation of the Nitronium Ion Sulfuric acid, being the stronger acid, protonates nitric acid. This is a critical step; it transforms the hydroxyl group of nitric acid into a good leaving group (water), facilitating the formation of the nitronium ion.[2]
Step B: Electrophilic Attack and Regioselectivity The starting material, 2-chlorobenzoic acid, possesses two electron-withdrawing groups (EWG): a carboxylic acid (-COOH) and a chlorine atom (-Cl). Both are deactivating and meta-directing. The chlorine atom's meta-directing influence reinforces the carboxylic acid's, directing the incoming electrophilic nitro groups to the 3 and 5 positions, which are meta to the carboxyl group and ortho/para to the chlorine, leading to the desired 2-chloro-3,5-dinitrobenzoic acid product. The second nitration is more difficult than the first due to the addition of another strongly deactivating nitro group.[3][4]
Caption: Simplified mechanism of electrophilic aromatic nitration.
Experimental Protocol: Dinitration
This protocol is synthesized from established industrial and laboratory procedures.[5][6]
-
Reactor Preparation: In a well-ventilated fume hood, charge a three-necked round-bottom flask (equipped with a mechanical stirrer, dropping funnel, and thermometer) with concentrated sulfuric acid.
-
Dissolution: Begin stirring and slowly add 2-chlorobenzoic acid to the sulfuric acid. Continue stirring until all solid has dissolved. The dissolution is exothermic and may require gentle cooling to maintain room temperature.
-
Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0°C. Causality: This low temperature is crucial to control the highly exothermic nitration reaction and to minimize the formation of unwanted by-products.[7]
-
Nitrating Agent Addition: Slowly add fuming nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 10°C.
-
Initial Reaction: Once the addition is complete, continue stirring the mixture at 0°C for at least 30 minutes.[5]
-
Heating Protocol: Remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture in an oil bath to 125°C and maintain this temperature with vigorous stirring for 6 hours. Causality: The elevated temperature is necessary to drive the second nitration, which is significantly slower due to the deactivating presence of the first nitro group.[3][5]
-
Quenching: After the reaction period, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice with stirring. Causality: This quenching step precipitates the solid dinitrated product, which is insoluble in the aqueous acidic solution, while the unreacted starting material and monosubstituted products have higher solubility.[8]
-
Isolation and Purification: Collect the precipitated white or pale yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid. Dry the product, 2-chloro-3,5-dinitrobenzoic acid. The reported yield is approximately 73.5%.[5]
Quantitative Data: Dinitration Stage
| Reagent | Molar Mass ( g/mol ) | Quantity (per 50 mmol) | Role |
| 2-Chlorobenzoic Acid | 156.57 | 7.8 g | Starting Material |
| Conc. Sulfuric Acid | 98.08 | 25 mL | Solvent & Catalyst |
| Fuming Nitric Acid | 63.01 | 15 mL | Nitrating Agent |
| Ice/Water | 18.02 | ~250 mL | Quenching/Precipitation |
| Parameter | Value | Rationale |
| Initial Temperature | 0 °C | Control initial exotherm, minimize by-products.[7] |
| Heating Temperature | 125 °C | Provide activation energy for second nitration.[5] |
| Reaction Time (Heating) | 6 hours | Ensure completion of the dinitration.[5] |
Part II: Synthesis of Methyl 2-chloro-3,5-dinitrobenzoate
With the dinitro-substituted acid in hand, the final step is a straightforward acid-catalyzed esterification.
Principle and Mechanism of Fischer Esterification
Fischer esterification is the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). A series of proton transfers and the elimination of a water molecule yield the final ester product. The reaction is an equilibrium process, and using an excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side.
Experimental Protocol: Esterification
This procedure is adapted from established methods for analogous compounds.[6][9]
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser, combine the dried 2-chloro-3,5-dinitrobenzoic acid and methanol.
-
Catalyst Addition: While stirring or swirling the mixture, carefully and slowly add concentrated sulfuric acid. This addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 18-24 hours.[6][9] Causality: Refluxing at the boiling point of the alcohol provides the necessary thermal energy to overcome the activation barrier of the reaction while preventing the loss of volatile solvent and reactant.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath. The product, methyl 2-chloro-3,5-dinitrobenzoate, should precipitate as a solid.[9]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any unreacted acid or residual catalyst.[9] Further purification can be achieved by recrystallization from methanol to yield light yellow needles.[9]
Quantitative Data: Esterification Stage
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.18 mol) | Role |
| 2-Chloro-3,5-dinitrobenzoic Acid | 246.54 | 45.5 g | Substrate |
| Methanol | 32.04 | 120 mL | Reactant & Solvent |
| Conc. Sulfuric Acid | 98.08 | 24 mL | Catalyst |
| Parameter | Value | Rationale |
| Reaction Temperature | 70-80 °C (Reflux) | Accelerate reaction rate towards equilibrium.[6] |
| Reaction Time | 18-24 hours | Allow the reaction to approach equilibrium for maximum yield.[6][9] |
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Chemical Name | Methyl 2-chloro-3,5-dinitrobenzoate | N/A |
| Molecular Formula | C₈H₅ClN₂O₆ | [10] |
| Molecular Weight | 260.59 g/mol | [10] |
| Appearance | Light yellow needles / White to off-white solid | [9][11] |
| Melting Point | 90 °C | [10] |
| Solubility | Soluble in methanol, chloroform | [11] |
Critical Safety and Hazard Management
The protocols described involve highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before commencing any work.
-
Acid Handling: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents. They can cause severe burns on contact and release toxic fumes.[12][13] All manipulations must be performed in a certified chemical fume hood.
-
Exothermic Reactions: Both the nitration and the dilution of acids are highly exothermic. Strict temperature control is mandatory to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Adherence to PPE standards is non-negotiable.
| Required PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive acids.[12][14] |
| Hand Protection | Acid-resistant gloves (e.g., nitrile or butyl rubber). | Prevents severe chemical burns from acid contact.[14] |
| Body Protection | Flame-retardant lab coat and/or an acid-resistant apron. | Protects skin and clothing from spills. |
| Ventilation | Certified Chemical Fume Hood. | Prevents inhalation of toxic and corrosive vapors (NOx, SOx).[14] |
Emergency Procedures: Ensure immediate access to an eyewash station and a safety shower.[15] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13]
Conclusion
The synthesis of methyl 2-chloro-3,5-dinitrobenzoate via a two-stage process of dinitration followed by Fischer esterification is a robust and well-documented pathway. Success hinges on a deep understanding of the reaction mechanisms, meticulous control over reaction conditions—particularly temperature—and an unwavering commitment to safety protocols. This guide provides the necessary technical detail and causal insights for researchers to confidently and safely execute this synthesis.
References
- Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
- Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
- Google Patents. (n.d.). US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid.
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
-
Columbus Chemical Industries. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Chem Survival. (2024, August 13). Nitration of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Quora. (2018, November 12). What product would be obtained if methyl benzoate undergoes dinitration?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous-flow nitration of 2-chlorobenzoic acid using an inline NMR.... Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
-
SAGE Journals. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
Briti Scientific. (n.d.). Methyl 3,5-dinitrobenzoate Reference standard. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
-
LabNovo. (n.d.). CAS 2213-79-8 MFCD00085475-Methyl 2-Chloro-3,5-Dinitrobenzoate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. aiinmr.com [aiinmr.com]
- 3. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. 2-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. CAS 2213-79-8 MFCD00085475-Methyl 2-Chloro-3,5-Dinitrobenzoate 2-氯-3,5-二硝基苯甲酸甲酯 -LabNovo [do.labnovo.com]
- 11. britiscientific.com [britiscientific.com]
- 12. ehs.com [ehs.com]
- 13. nj.gov [nj.gov]
- 14. labproinc.com [labproinc.com]
- 15. columbuschemical.com [columbuschemical.com]
